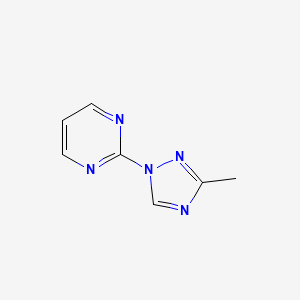
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a triazole and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ continuous-flow conditions to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign. The use of metal-free processes and the avoidance of chromatography and isolation steps are key features of these industrial methods .
化学反応の分析
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
作用機序
The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include the disruption of cellular processes essential for the survival of pathogens or cancer cells .
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)pyrimidine
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for targeted research and development .
特性
分子式 |
C7H7N5 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-(3-methyl-1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H7N5/c1-6-10-5-12(11-6)7-8-3-2-4-9-7/h2-5H,1H3 |
InChIキー |
QXIQARCQROREID-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=N1)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















